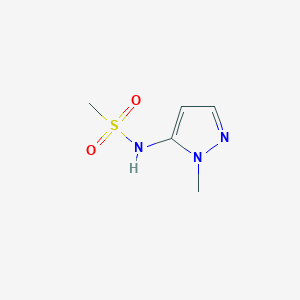
5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, fluorine, and a thiazole ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Bromination and Fluorination: The introduction of bromine and fluorine atoms into the benzamide structure can be achieved through electrophilic aromatic substitution reactions. Bromination is often carried out using bromine or N-bromosuccinimide (NBS), while fluorination can be achieved using reagents such as Selectfluor.
Amidation: The final step involves the formation of the amide bond between the benzoyl chloride derivative and the thiazole-containing amine under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of the corresponding alcohols or amines.
Scientific Research Applications
5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and halogen atoms play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-N-methylbenzamide: Similar structure but lacks the thiazole ring.
5-Bromo-2-fluoro-N-(thiazol-2-ylmethyl)benzamide: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide is unique due to the presence of both bromine and fluorine atoms, as well as the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10BrFN2OS |
|---|---|
Molecular Weight |
329.19 g/mol |
IUPAC Name |
5-bromo-2-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C12H10BrFN2OS/c1-7-6-18-11(16-7)5-15-12(17)9-4-8(13)2-3-10(9)14/h2-4,6H,5H2,1H3,(H,15,17) |
InChI Key |
SZKVAGNPBONLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CNC(=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B14909022.png)

![Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14909028.png)







